molecular formula C7H11N3O2 B2517538 2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid CAS No. 1602419-51-1

2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid

Cat. No. B2517538
CAS RN: 1602419-51-1
M. Wt: 169.184
InChI Key: PFEAXSXARFXTPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of BTTAA. For instance, in 2008, Bazgir and co-workers described an efficient pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines , catalyzed by p-toluenesulfonic acid (p-TSA) , resulting in the formation of 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .

Another synthesis route involves the use of copper click-chemistry ligands , which can facilitate the formation of BTTAA .


Molecular Structure Analysis

The molecular formula of BTTAA is C19H30N10O2 . It contains a triazole ring, an amino group, and an acetic acid moiety. The tert-butyl substituent provides steric hindrance, affecting its reactivity and properties .


Physical And Chemical Properties Analysis

  • Solubility : BTTAA is water-soluble .

properties

IUPAC Name

2-[(1,3-dimethylpyrazol-4-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5-6(4-10(2)9-5)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEAXSXARFXTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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